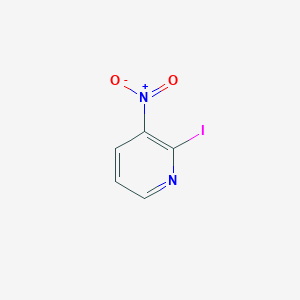

2-Iodo-3-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUAYSMTXILGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433154 | |

| Record name | 2-IODO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209286-96-4 | |

| Record name | 2-IODO-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodo-3-nitropyridine: Synthesis, Reactivity, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic use of highly functionalized heterocyclic building blocks is paramount. 2-Iodo-3-nitropyridine has emerged as a compound of significant interest due to its unique electronic and steric properties. The presence of both an iodine atom and a nitro group on the pyridine scaffold creates a versatile platform for advanced molecular engineering. The iodine atom serves as an excellent leaving group and a handle for transition-metal-catalyzed cross-coupling reactions, while the potent electron-withdrawing nitro group activates the pyridine ring for nucleophilic substitution and modulates the molecule's overall reactivity.

This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its core reactivity and applications. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound is a crystalline solid, typically appearing as a light yellow powder.[1] Its core identity and key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 209286-96-4 | [1][2][3] |

| Molecular Formula | C₅H₃IN₂O₂ | [4] |

| Molecular Weight | ~250.0 g/mol | |

| Appearance | Light Yellow Solid | [1] |

| Storage Temperature | 0-5 °C | [1] |

| Melting Point | Data not available. Related compounds such as 2-amino-5-iodo-3-nitropyridine melt at 215-219 °C.[5] | |

| Boiling Point | Data not available. Likely decomposes at high temperatures. | |

| Solubility | Inferred solubility in organic solvents like diethyl ether and DMSO from synthetic procedures.[4] Low aqueous solubility is expected. |

The crystal structure of this compound has been determined to be monoclinic.[4] A notable structural feature is that the nitro group is tilted by approximately 34.6° with respect to the plane of the pyridine ring.[4] This steric arrangement can influence its interaction with catalysts and reagents.

Synthesis of this compound

The most well-documented synthesis of this compound proceeds from 2-amino-3-nitropyridine via a Sandmeyer-type reaction. This transformation is a robust and efficient method for introducing iodine at the 2-position of the pyridine ring.

Synthetic Workflow Diagram

The overall process, from starting materials to the purified product, can be visualized as follows:

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the literature procedure reported by Mao et al.[4]

-

Reagent Setup: To a reaction vessel equipped with a magnetic stirrer and condenser, add 2-amino-3-nitropyridine (5.0 mmol, 1.0 eq), potassium nitrate (10.0 mmol, 2.0 eq), copper(I) iodide (2.5 mmol, 0.5 eq), and dimethyl sulfoxide (DMSO, 60 mL).

-

Reaction Initiation: With vigorous stirring, carefully add hydroiodic acid (50% aqueous solution, 25.0 mmol, 5.0 eq).

-

Heating: Heat the reaction mixture to 333 K (60 °C) and maintain this temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Quenching and Extraction: Cool the mixture to room temperature and carefully neutralize it with an appropriate aqueous alkaline solution (e.g., saturated sodium bicarbonate).

-

Transfer the mixture to a separatory funnel and extract the product several times with diethyl ether.

-

Washing and Drying: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel to afford this compound as a yellow solid (typical isolated yield is around 70%).

Causality Behind Choices:

-

CuI Catalyst: Copper(I) iodide is a classic and effective catalyst for Sandmeyer-type iodination reactions, facilitating the displacement of the diazonium group with iodide.

-

DMSO Solvent: DMSO is a polar aprotic solvent capable of dissolving the reagents and intermediates, facilitating a homogeneous reaction environment.

-

HI as Iodide Source: Hydroiodic acid serves as both the acid for the diazotization of the amine and the source of the iodide nucleophile.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups. The C2-I bond is primed for metal-catalyzed cross-coupling, while the nitro group at C3 strongly activates the ring, making C2, C4, and C6 susceptible to nucleophilic attack.

Caption: Key reactivity pathways for this compound.

Suzuki-Miyaura Cross-Coupling

The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making this compound an excellent substrate for Suzuki-Miyaura reactions. This allows for the facile formation of a carbon-carbon bond at the 2-position, introducing aryl, heteroaryl, or alkyl groups.

Mechanism Insight: The reaction proceeds via the canonical Suzuki cycle:

-

Oxidative Addition: Pd(0) inserts into the C-I bond.

-

Transmetalation: The organic group from an activated boronic acid (or ester) is transferred to the palladium center.

-

Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

Other Cross-Coupling Reactions

Beyond Suzuki coupling, the iodo group enables a host of other critical transformations, including:

-

Buchwald-Hartwig Amination: For the formation of C-N bonds.

-

Heck Reaction: For the formation of C-C bonds with alkenes.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group significantly lowers the electron density of the pyridine ring, making it susceptible to attack by strong nucleophiles (e.g., thiolates, alkoxides). While the iodine at C2 is a good leaving group, the nitro group itself can also be displaced under certain conditions, a known reactivity pattern for nitropyridines. This dual reactivity requires careful selection of reaction conditions to achieve regioselectivity.

Applications in Research and Development

The true value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. Nitropyridine derivatives are precursors to a wide range of compounds with demonstrated activities, including antitumor and antiviral properties.[7]

-

Medicinal Chemistry: It serves as a foundational scaffold for synthesizing libraries of compounds for drug discovery.[8] The ability to install diverse functionality via cross-coupling at the C2 position, followed by reduction or transformation of the nitro group at C3, provides rapid access to novel chemical space.

-

Agrochemicals: Similar to its use in pharmaceuticals, this intermediate is employed in the development of new pesticides and herbicides.[9] The pyridine core is a common motif in many successful agrochemicals.

-

Materials Science: Functionalized pyridines are explored for their electronic and optical properties, with potential applications in dyes and novel materials.[9]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general, robust method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

-

Inert Atmosphere: To an oven-dried Schlenk tube or microwave vial, add this compound (0.25 mmol, 1.0 eq), the desired arylboronic acid (0.375 mmol, 1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand such as XPhos (2-4 mol%), and a base such as K₃PO₄ or KF (0.75 mmol, 3.0 eq).[10][11]

-

Evacuate and Backfill: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane, often with a small amount of water (e.g., 3 mL dioxane, 0.5 mL H₂O).[11]

-

Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.[10]

-

Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite or silica gel to remove the catalyst.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the 2-aryl-3-nitropyridine product.

Self-Validating System: The success of this protocol relies on the careful exclusion of oxygen, the choice of an appropriate ligand to stabilize the palladium catalyst, and a base strong enough to facilitate transmetalation without degrading the starting materials.

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely published, a robust safety profile can be constructed based on its functional groups and data from closely related compounds like 3-nitropyridine.

-

Hazard Classifications (Inferred):

-

Acute Toxicity, Oral: Likely harmful or toxic if swallowed.

-

Skin Corrosion/Irritation: Likely causes skin irritation.

-

Eye Damage/Irritation: Likely causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure full skin coverage.

-

Respiratory Protection: Handle in a well-ventilated fume hood. If fine powders are being handled outside of a hood, a NIOSH-approved respirator (e.g., N95) is recommended.

-

-

Handling and Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 0-5 °C.[1]

-

Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Conclusion

This compound stands as a powerful and versatile building block for chemical synthesis. Its predictable reactivity at two distinct sites—the carbon-iodine bond for cross-coupling and the nitro-activated ring for nucleophilic substitution—provides chemists with a reliable platform for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the rapid development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.

-

Chemsrc. 2-Fluoro-6-iodo-3-nitropyridine. [Online] Available at: [Link]

-

Organic-Chemistry.org. Suzuki Reaction. [Online] Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link]

-

PubChem. 2-Amino-5-iodo-3-nitropyridine. [Online] Available at: [Link]

- Mao, L. H., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives. [Online] Available at: [Link]

-

RTI International. Drug Discovery and Development. [Online] Available at: [Link]

Sources

- 1. 2-Iodo-3-nitro-pyridine | 209286-96-4 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 209286-96-4 [sigmaaldrich.com]

- 4. 2-Iodo-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-AMINO-5-IODO-3-NITROPYRIDINE | 25391-57-5 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 25391-57-5|5-Iodo-3-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Synthesis of 2-Iodo-3-nitropyridine via Diazotization of 2-Amino-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemical synthesis of 2-iodo-3-nitropyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings, critical process parameters, and detailed experimental protocols for converting 2-amino-3-nitropyridine into the target iodo-compound through a well-established yet nuanced diazotization-iodination sequence, commonly known as the Sandmeyer reaction.

Mechanistic Framework: The Diazotization-Iodination Pathway

The transformation of a primary aromatic amine, such as 2-amino-3-nitropyridine, into an aryl iodide is a cornerstone of synthetic organic chemistry.[1] This process hinges on the conversion of the highly stable amino group into an exceptionally good leaving group—dinitrogen gas (N₂) a transformation accomplished via a two-stage mechanism.[2]

Stage 1: Diazotization - Formation of the Diazonium Salt

The initial and most critical phase is the diazotization of the primary amine. This reaction is typically performed in a cold, acidic solution. The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid.[3][4] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[5]

The lone pair of electrons on the nitrogen of the 2-amino-3-nitropyridine then performs a nucleophilic attack on the nitrosonium ion.[4] A series of proton transfers and the eventual elimination of a water molecule result in the formation of the 3-nitro-2-pyridyldiazonium salt.[5]

Maintaining a low temperature (typically 0–5 °C) is paramount during this stage.[6] The aromatic diazonium salt intermediate is thermally unstable and can decompose prematurely if the temperature rises, leading to unwanted side products and reduced yield.[6]

Sources

- 1. Sandmeyer Reaction | NROChemistry [nrochemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 5. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Iodo-3-nitropyridine: Properties, Synthesis, and Reactivity

Introduction

2-Iodo-3-nitropyridine is a pivotal heterocyclic building block in the landscape of modern organic synthesis. Its unique electronic and structural features, arising from the synergistic interplay of the pyridine ring, a strongly electron-withdrawing nitro group, and a versatile iodo substituent, render it a highly valuable precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties, a detailed synthetic protocol, and the key reactivity patterns of this compound, with a particular focus on its applications in the fields of medicinal chemistry and drug development for a target audience of researchers, scientists, and professionals in drug development. Nitropyridines, in general, are recognized as crucial precursors for a wide range of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1][2][3][4]

Molecular and Physicochemical Properties

This compound is a yellow solid at room temperature.[5] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 209286-96-4 | [6][7][8] |

| Molecular Formula | C₅H₃IN₂O₂ | [5][6] |

| Molecular Weight | 249.99 g/mol | [5][6] |

| Appearance | Yellow solid | [5] |

| Melting Point | Data not available. For comparison, the related compound 2-amino-5-iodo-3-nitropyridine has a melting point of 215-219 °C. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in ethers and chlorinated solvents. Insoluble in water. | [5] |

Crystal Structure

X-ray crystallographic analysis of this compound reveals a monoclinic crystal system.[5] The nitro group is tilted by approximately 34.6° with respect to the pyridine ring. The crystal structure is stabilized by intermolecular C-H···N hydrogen-bonding interactions, which link the molecules into one-dimensional chains.[5]

Caption: Molecular structure of this compound.

Spectroscopic Profile

While specific spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region. The proton at C4 would likely appear as a doublet of doublets, coupled to the protons at C5 and C6. The protons at C5 and C6 would also appear as doublets of doublets. The strong electron-withdrawing effect of the nitro group would shift these protons downfield.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals for the pyridine ring carbons. The carbon bearing the iodo group (C2) would be significantly shielded due to the heavy atom effect. The carbon attached to the nitro group (C3) would be deshielded.

-

IR Spectroscopy: The infrared spectrum is expected to show strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-I stretching vibrations typically appear in the fingerprint region, around 500-600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M⁺). Fragmentation would likely involve the loss of the nitro group (NO₂) and the iodine atom.

Synthesis and Handling

The most common laboratory synthesis of this compound proceeds from the readily available 2-amino-3-nitropyridine.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound [5]

-

Reaction Setup: To a solution of 2-amino-3-nitropyridine (1.1 g, 5 mmol) in DMSO (60 ml), add potassium nitrate (KNO₃, 1.01 g, 10 mmol), hydroiodic acid (HI, 6.6 g, 25 mmol, 50% aqueous solution), and copper(I) iodide (CuI, 0.48 g, 2.5 mmol).

-

Reaction Conditions: Heat the reaction mixture to 333 K (60 °C) and stir.

-

Work-up: After the reaction is complete, cool the mixture and neutralize it with an alkaline solution.

-

Extraction: Extract the aqueous mixture several times with diethyl ether.

-

Washing and Drying: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the dried organic solution to obtain the crude product. Purify the crude product by flash chromatography to yield this compound as a yellow solid.

Safety and Handling

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Use a respirator if dust is generated.

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.

Chemical Reactivity and Applications in Drug Discovery

The reactivity of this compound is dictated by the electronic properties of its substituents. The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The iodo group is an excellent leaving group in such reactions and also serves as a handle for various cross-coupling reactions.

Caption: Key reaction pathways of this compound.

Nucleophilic Aromatic Substitution (SNA r)

The presence of the nitro group at the 3-position significantly enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. The iodine at the 2-position is a good leaving group, allowing for the introduction of various nucleophiles at this position.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is a versatile functional group for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.[13]

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between this compound and a boronic acid or ester, providing access to a wide range of biaryl and related structures.

-

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of substituted alkynylpyridines.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). This transformation is crucial as it converts a strongly electron-withdrawing and meta-directing group into a strongly electron-donating and ortho-, para-directing amino group. This opens up new avenues for further functionalization of the pyridine ring and is a key step in the synthesis of many biologically active molecules.

Applications in Bioactive Molecule Synthesis

Nitropyridines are extensively used as precursors in the synthesis of a wide array of bioactive molecules.[1][2][3][4] For instance, 2-chloro-3-nitropyridine is a key intermediate in the synthesis of urease inhibitors for the treatment of gastric diseases.[1] Similarly, 2,6-dichloro-3-nitropyridine has been utilized in the synthesis of potent kinase inhibitors.[1] The versatile reactivity of this compound makes it an equally, if not more, valuable starting material for the construction of novel pharmaceutical candidates. The ability to perform cross-coupling reactions at the 2-position, followed by reduction of the nitro group and subsequent derivatization of the resulting amine, provides a powerful strategy for generating libraries of complex molecules for drug screening.

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its well-defined reactivity, stemming from the presence of both an iodo and a nitro group on the pyridine scaffold, allows for a wide range of chemical transformations. This makes it an invaluable tool for medicinal chemists and researchers in the development of novel therapeutics and other advanced materials. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in organic synthesis.

References

-

Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

- Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.

- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.

-

Chemsrc. (2025). 2-Fluoro-6-iodo-3-nitropyridine. Retrieved from [Link]

-

Mao, L. H., & Chen, Y. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1428. [Link]

-

PubChem. (n.d.). 2-Amino-5-iodo-3-nitropyridine. Retrieved from [Link]

- Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.

-

Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. [Link]

- Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.

-

Mao, L. H., & Chen, Y. (2009). 2-Iodo-3-nitro-pyridine. PubMed. [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-3-nitro pyridine.

- Google Patents. (n.d.). Preparation method of 2-amino-3-nitro pyridine.

-

MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. Retrieved from [Link]

-

CrystEngComm. (n.d.). Mechanistic investigation of 1,3-dipolar cycloaddition between bifunctional 2-pyridylselenyl reagents and nitriles including reactions with cyanamides. Retrieved from [Link]

-

ChemRxiv. (n.d.). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. Retrieved from [Link]

-

PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

-

ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (2013). Hypervalent Iodine Catalyzed Generation of Nitrile Oxides from Oximes and their Cycloaddition with Alkenes or Alkynes. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Nitropyridines in the Synthesis of Bioactive Molecules [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Iodo-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. synchem.de [synchem.de]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 209286-96-4|this compound|BLD Pharm [bldpharm.com]

- 9. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. fishersci.com [fishersci.com]

- 13. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Solubility of 2-Iodo-3-nitropyridine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Iodo-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and organic synthesis. Its utility in these fields is profoundly influenced by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide provides a comprehensive overview of the solubility of this compound. Recognizing the limited availability of public quantitative data, this document offers a detailed experimental protocol for researchers to determine precise solubility values. Furthermore, it synthesizes available qualitative data and provides essential safety and handling information to ensure best practices in the laboratory.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in the synthesis of complex organic molecules. The pyridine ring is a common motif in pharmaceuticals and agrochemicals, and the presence of both an iodo and a nitro group provides versatile handles for a variety of chemical transformations. The iodo group can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds. The nitro group can be reduced to an amino group, which can then be further functionalized, or it can act as a directing group in nucleophilic aromatic substitution reactions.

A thorough understanding of the solubility of this compound is paramount for its effective use. Solubility dictates the choice of solvent for a reaction to ensure homogeneity and optimal reaction rates. It is also a critical factor in downstream processes such as crystallization for purification, and in the formulation of final products in drug development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 209286-96-4 | [1][2] |

| Molecular Formula | C₅H₃IN₂O₂ | [1] |

| Molecular Weight | 249.99 g/mol | [1][2] |

| Appearance | Yellow solid | [3] |

| Purity | Typically ≥95% | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1][2] |

Qualitative Solubility of this compound

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, some qualitative information can be inferred from synthetic procedures.

-

Methanol: this compound is soluble enough in methanol to allow for the growth of single crystals suitable for X-ray diffraction by slow evaporation.[3] This indicates a moderate to good solubility in this polar protic solvent.

-

Diethyl Ether: This solvent has been used for the extraction of this compound from aqueous solutions, suggesting it is at least partially soluble in diethyl ether.[3]

-

Petroleum Ether and Ethyl Acetate: A mixture of petroleum ether and ethyl acetate has been used for the recrystallization of the related compound 2-amino-5-iodo-3-nitropyridine, implying that the solubility of these types of compounds is likely to be lower in non-polar solvents like petroleum ether and higher in more polar solvents like ethyl acetate.[4]

This qualitative information provides a starting point for solvent selection, but for many applications, particularly in process development and formulation, precise quantitative data is essential.

Experimental Protocol for Quantitative Solubility Determination

The following protocol describes the equilibrium shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound in a given solvent.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Chloroform, Toluene, Hexane, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The overall workflow for the quantitative solubility determination is depicted in the following diagram:

Caption: Experimental workflow for the determination of this compound solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove all undissolved particles.

-

-

Analysis:

-

Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

-

Analyze the diluted solutions using a validated HPLC or UV-Vis spectroscopic method.

-

Construct a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

-

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices when handling this compound and the associated organic solvents.

This compound

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere.[1][2]

Organic Solvents

The common organic solvents used for solubility determination each have their own specific hazards. A summary of key hazards for a selection of solvents is provided in Table 2. Always consult the specific Safety Data Sheet (SDS) for each solvent before use.

Table 2: Hazards of Common Organic Solvents

| Solvent | Key Hazards |

| Methanol | Flammable, toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).[8][9][10][11] |

| Diethyl Ether | Extremely flammable, may form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.[12][13][14][15][16] |

| Chloroform | Harmful if swallowed. Causes skin and serious eye irritation. Suspected of causing cancer. May damage the unborn child.[17][18][19][20] |

| Acetone | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |

| Ethyl Acetate | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |

| Dimethyl Sulfoxide (DMSO) | Combustible liquid. May cause eye and skin irritation. Readily absorbed through the skin. |

| N,N-Dimethylformamide (DMF) | Flammable liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation. May damage the unborn child.[21][22][23][24][25] |

| Acetonitrile | Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. |

| Toluene | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child. |

| Hexane | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. Suspected of damaging fertility or the unborn child. Causes damage to organs through prolonged or repeated exposure.[26][27][28][29][30] |

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound, a compound of increasing importance in synthetic and medicinal chemistry. While quantitative solubility data in the public domain is scarce, this guide empowers researchers with a robust experimental protocol to generate this critical data in their own laboratories. By combining the available qualitative information with a systematic experimental approach and a strong emphasis on safety, scientists and drug development professionals can confidently and effectively utilize this compound in their research and development endeavors.

References

-

Lead Sciences. This compound. [Link]

-

Jeong, E. et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2379. [Link]

-

PubChem. 3-Nitro-2(1H)-pyridinone. [Link]

-

PubChem. 2-Amino-5-iodo-3-nitropyridine. [Link]

-

Carl Roth. Safety Data Sheet: N,N-Dimethylformamide. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: n-Hexane. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Chloroform. [Link]

-

Carl Roth. Safety Data Sheet: Diethyl ether. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Diethyl Ether. [Link]

-

Carl Roth. Safety Data Sheet: Trichloromethane / Chloroform D1. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Methanol. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: N,N-Dimethylformamide. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: N,N-dimethylformamide. [Link]

-

Carl Roth. Safety Data Sheet: Methanol. [Link]

-

GOV.UK. Chloroform: general information. [Link]

-

CDC. NIOSH Pocket Guide to Chemical Hazards: Chloroform. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: Diethyl ether. [Link]

-

Methanol Institute. Methanol Safe Handling Manual. [Link]

-

VelocityEHS. Understanding the Hazards of Hexane. [Link]

-

Chemius. Safety Data Sheet: N,N-dimethylformamide. [Link]

-

Toxic-Free Future. Get the Facts: Hexane. [Link]

- Google Patents. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 209286-96-4|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Iodo-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-AMINO-5-IODO-3-NITROPYRIDINE | 25391-57-5 [chemicalbook.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.se [fishersci.se]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

- 10. carlroth.com [carlroth.com]

- 11. methanol.org [methanol.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. carlroth.com [carlroth.com]

- 14. nj.gov [nj.gov]

- 15. fishersci.com [fishersci.com]

- 16. chemos.de [chemos.de]

- 17. nj.gov [nj.gov]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. gov.uk [gov.uk]

- 20. Chloroform | NIOSH | CDC [archive.cdc.gov]

- 21. carlroth.com [carlroth.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. nj.gov [nj.gov]

- 24. chemos.de [chemos.de]

- 25. Mobile [my.chemius.net]

- 26. fishersci.com [fishersci.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. nj.gov [nj.gov]

- 29. ehs.com [ehs.com]

- 30. toxicfreefuture.org [toxicfreefuture.org]

Spectroscopic Characterization of 2-Iodo-3-nitropyridine: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-3-nitropyridine, a key intermediate in organic synthesis and drug discovery.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The data and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds.

Introduction to this compound

This compound, with the molecular formula C₅H₃IN₂O₂, is a substituted pyridine ring bearing an iodo group at the 2-position and a nitro group at the 3-position.[2] The presence of these two functional groups, an electron-withdrawing nitro group and a halogen, on the pyridine core makes it a versatile building block in medicinal chemistry and materials science. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. While experimental spectra for this specific compound are not widely published, the following analyses are based on established substituent effects on the pyridine ring and data from analogous compounds.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the anisotropic effect of the iodine atom.

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.30 - 8.50 | dd | J = 8.0, 4.5 |

| H-5 | 7.40 - 7.60 | dd | J = 8.0, 1.5 |

| H-6 | 8.70 - 8.90 | dd | J = 4.5, 1.5 |

The predicted downfield shift of H-6 is attributed to the deshielding effect of the adjacent nitrogen atom and the nitro group. H-4 is also expected to be downfield due to the influence of the nitro group. H-5 is likely to be the most upfield of the three protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Molecular Structure of this compound

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound is expected to display five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the electronegativity of the substituents and their positions on the ring.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | 95 - 105 |

| C-3 | 150 - 155 |

| C-4 | 135 - 140 |

| C-5 | 125 - 130 |

| C-6 | 155 - 160 |

The C-2 carbon, bonded to iodine, is expected to be significantly shielded. The C-3 carbon, attached to the nitro group, will be deshielded and appear downfield. The chemical shifts of C-4, C-5, and C-6 are influenced by the combined electronic effects of the substituents and the ring nitrogen.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.

-

Instrumentation: Use a 100 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C and longer relaxation times.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorptions corresponding to the nitro group, as well as vibrations from the aromatic ring and the carbon-iodine bond.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 1520 - 1560 | Asymmetric NO₂ stretch | Strong |

| 1340 - 1380 | Symmetric NO₂ stretch | Strong |

| 1550 - 1620 | C=C and C=N stretching | Medium |

| 1000 - 1200 | C-H in-plane bending | Medium |

| 700 - 900 | C-H out-of-plane bending | Strong |

| 500 - 600 | C-I stretching | Medium |

The two strong bands for the nitro group are the most characteristic features of the IR spectrum.[3] The exact positions of the aromatic C-H bending vibrations can provide further structural confirmation.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns resulting from the loss of the nitro and iodo substituents.

Predicted Mass Spectrometry Data (EI):

| m/z | Proposed Fragment |

| 250 | [M]⁺ (Molecular Ion) |

| 204 | [M - NO₂]⁺ |

| 123 | [M - I]⁺ |

| 77 | [C₅H₃N]⁺ |

The fragmentation is likely to be initiated by the loss of the nitro group (NO₂) or the iodine atom. Subsequent fragmentation of the pyridine ring can also be observed.

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography.

-

Ionization: Use a standard electron ionization source (typically 70 eV).

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight mass analyzer.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Predicted Fragmentation Pathway of this compound

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The predicted spectroscopic data presented in this guide provides a foundational understanding of the key spectral features of this compound. The anticipated NMR chemical shifts, characteristic IR absorption bands, and expected mass spectrometric fragmentation patterns serve as a valuable reference for the identification and characterization of this important synthetic intermediate. Experimental verification of this data will further solidify our understanding of the structure-property relationships of this versatile molecule.

References

-

Zhang, J., et al. (2010). Crystal structure of this compound. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]

-

Bakke, J. M., et al. (2001). Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]

-

Bakke, J. M., et al. (2001). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

-

Tranfić Bakić, M., et al. (2011). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1000(1-3), 124-132. [Link]

-

NIST. (n.d.). 2-Iodo-3-pyridinol. NIST Chemistry WebBook. [Link]

-

Supporting Information. (n.d.). [No Title Available]. [Link]

-

Supporting Information. (n.d.). N-oxidation of Pyridine Derivatives. [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (NP0075545). [Link]

-

SpectraBase. (n.d.). 2-Iodo-3-methylpyridine. [Link]

-

Leite, C. G., et al. (2019). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Molecules, 24(18), 3266. [Link]

-

Bakke, J. M. (2000). Synthesis and Functionalization of 3-Nitropyridines. [No Publication Information Available]. [Link]

-

Jenisov, A.Y., et al. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Journal of Organic Chemistry of the USSR (English Translation), 21(3), 520-526. [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

-

NIST. (n.d.). 2-Iodo-3-pyridinol. NIST Chemistry WebBook. [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

SpectraBase. (n.d.). 2-Iodopyridine. [Link]

-

Olah, G. A., et al. (1973). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro - and N-Nitrosopyridinium Tetrafluoroborates. The Journal of Organic Chemistry, 38(19), 3207–3208. [Link]

-

Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

Sources

crystal structure of 2-Iodo-3-nitropyridine

An In-depth Technical Guide to the Crystal Structure of 2-Iodo-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and functional materials.[1][2][3] Its utility is intrinsically linked to its three-dimensional structure and the non-covalent interactions it can form. This guide provides a comprehensive analysis of the single-crystal X-ray structure of this compound, detailing the experimental methodology for its determination, analyzing its distinct molecular geometry, and elucidating the supramolecular architecture governed by intermolecular hydrogen bonding. The synthesis, crystallization, and detailed crystallographic data are presented to offer a complete portrait of this compound in the solid state, providing a foundational understanding for its application in crystal engineering and medicinal chemistry.

Introduction and Significance

Nitropyridines are a critical class of N-heterocycles that serve as versatile precursors for a wide range of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[2][3] The introduction of a nitro group into the pyridine ring significantly modulates its electronic properties, facilitating various chemical transformations.[3] this compound (C₅H₃IN₂O₂) is a key intermediate within this class. The presence of three distinct functional groups—an iodine atom, a nitro group, and the pyridine nitrogen—provides multiple reaction sites for synthetic diversification. Its role as a precursor is noted in the synthesis of complex organic molecules.[1] Understanding its solid-state structure is paramount, as the arrangement of molecules in a crystal lattice dictates physical properties such as solubility and stability, and provides insights into the intermolecular forces that can be exploited in the design of co-crystals and pharmaceutical salts.

Synthesis and Crystal Growth

The preparation of this compound involves a diazotization-iodination reaction starting from 2-amino-3-nitropyridine. The subsequent growth of single crystals suitable for X-ray diffraction is a critical step that relies on achieving slow supersaturation of a purified sample.

Experimental Protocol: Synthesis and Crystallization

This protocol is based on the method described by Mao and Chen (2009).[1]

A. Synthesis of this compound:

-

Reaction Setup : In a suitable reaction vessel, combine 2-amino-3-nitropyridine (1.1 g, 5 mmol), potassium nitrate (KNO₃, 1.01 g, 10 mmol), copper(I) iodide (CuI, 0.48 g, 2.5 mmol), and dimethyl sulfoxide (DMSO, 60 ml).

-

Reaction Execution : Add hydroiodic acid (HI, 6.6 g, 25 mmol, 50% aqueous solution) to the mixture. Heat the reaction to 333 K (60 °C) and maintain with stirring.

-

Work-up : After the reaction is complete, cool the mixture and neutralize it with an alkaline solution (e.g., saturated sodium bicarbonate).

-

Extraction : Transfer the mixture to a separatory funnel and extract the product several times with diethyl ether.

-

Purification (Liquid Phase) : Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude product.

-

Purification (Chromatography) : Purify the crude solid by flash chromatography to obtain this compound as a yellow solid (yield: ~70%).[1]

B. Single Crystal Growth:

-

Solution Preparation : Dissolve the purified this compound solid in a minimal amount of methanol at room temperature.

-

Crystallization : Allow the methanol solution to evaporate slowly in a loosely covered vial over approximately one week.

-

Harvesting : Yellow, prism-shaped crystals suitable for X-ray diffraction analysis will form as the solvent evaporates.[1]

Structural Determination: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

Workflow for Crystallographic Analysis

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Methodology Deep Dive

-

Crystal Mounting : A suitable crystal (ideally 0.1-0.5 mm) is selected under a microscope and mounted on a goniometer head.[7]

-

Data Collection : The mounted crystal is placed in a diffractometer, cooled (often to 100 K to reduce thermal motion, though the reference structure was determined at 298 K), and exposed to an X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[1][7] A detector, such as a CCD area detector, records the intensities and positions of the diffracted X-ray reflections as the crystal is rotated.[1][8]

-

Data Processing : The raw diffraction data is processed to integrate the reflection intensities and apply corrections for experimental factors like absorption.[1]

-

Structure Solution and Refinement : The processed data is used to solve the phase problem and generate an initial electron density map, revealing the atomic positions.[1][8] This initial model is then refined using least-squares methods to achieve the best possible fit between the observed diffraction pattern and the one calculated from the model.[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Crystal Structure Analysis of this compound

The crystallographic data provides a definitive description of the molecule's structure and its arrangement in the solid state.[1]

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for this compound as determined by Mao and Chen (2009).[1]

| Parameter | Value |

| Chemical Formula | C₅H₃IN₂O₂ |

| Molecular Weight (Mr) | 249.99 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0169 (15) |

| b (Å) | 12.313 (2) |

| c (Å) | 8.0999 (15) |

| β (°) | 119.66 (2) |

| Volume (ų) | 694.8 (3) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 298 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor [I > 2σ(I)] | R1 = 0.030 |

Molecular Geometry

The molecule consists of a pyridine ring substituted with an iodine atom at position 2 and a nitro group at position 3.

Caption: Molecular structure of this compound.

Key structural features include:

-

Ring Planarity : The pyridine ring is largely planar, though the substituent atoms exhibit slight deviations. The iodine atom (I1) is displaced by 0.0719 (3) Å on one side of the ring, while the pyridine nitrogen (N1) is displaced by 0.015 (4) Å on the opposite side.[1]

-

Nitro Group Orientation : The nitro group is significantly twisted out of the plane of the pyridine ring. The dihedral angle between the plane of the nitro group and the plane of the ring is 34.6 (3)°.[1] This twisting is common in ortho-substituted aromatic systems and is due to steric hindrance between the bulky iodine atom and the nitro group.

-

Bond Lengths and Angles : All intramolecular bond lengths and angles are within the expected ranges and compare well with similar reported structures.[1]

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal is primarily dictated by hydrogen bonding.

-

Hydrogen Bonding : The crystal structure features intermolecular C—H···N hydrogen bonds.[1][9] Specifically, a hydrogen atom on the pyridine ring (C2—H2A) acts as a hydrogen bond donor to the pyridine nitrogen atom (N2) of an adjacent molecule. This interaction links the molecules into one-dimensional chains that propagate along the b-axis of the unit cell.[1]

Caption: Hydrogen bonding between adjacent this compound molecules.

-

Potential Halogen Bonding : While not the dominant interaction in this crystal structure, the presence of an iodine atom suggests the potential for halogen bonding.[10][11][12] Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site.[13][14] In this structure, the iodine atom could potentially act as a halogen bond donor to the nitro group oxygens or the pyridine nitrogen of another molecule. However, the observed crystal packing is stabilized by the stronger C—H···N hydrogen bonds, which likely precludes the formation of significant halogen bonds. The analysis of this potential interaction is crucial in the broader context of crystal engineering and drug design where halogen bonds are increasingly utilized.[10]

Conclusion

The has been unequivocally determined by single-crystal X-ray diffraction. The molecule adopts a monoclinic crystal system (space group P2₁/c) with notable intramolecular steric strain, evidenced by the significant out-of-plane twist of the nitro group. The supramolecular architecture is defined by a network of C—H···N hydrogen bonds, which assemble the molecules into one-dimensional chains. This detailed structural knowledge provides a critical foundation for medicinal chemists and materials scientists, offering insights into the molecule's physical properties and guiding the rational design of new compounds and crystalline materials based on this versatile synthetic intermediate.

References

-

Mao, L. H., & Chen, Y. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1428. [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]

-

Mao, L. H., & Chen, Y. (2009). 2-Iodo-3-nitro-pyridine. PubMed, 21583269. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Abo-zeid, Y. M., & Wetmore, S. D. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. International Journal of Molecular Sciences, 21(23), 9239. [Link]

-

University of Virginia, Department of Chemistry. (n.d.). X-ray Diffraction. Retrieved from [Link]

-

Wang, X., et al. (2018). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. CrystEngComm, 20(3), 289-301. [Link]

-

Kakes, M., et al. (2023). Halogen Bonds of Halogen(I) Ions—Where Are We and Where to Go?. Journal of the American Chemical Society, 145(44), 23991-24003. [Link]

-

MDPI. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. Molecules, 26(22), 7015. [Link]

-

RCSB PDB. (2021, July 21). Halogen Bonds [Video]. YouTube. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). DATACC. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(13), 5123. [Link]

-

University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-iodo-3-nitropyridine. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Crystallography. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Structural Chemistry Software. Retrieved from [Link]

-

CSD Python API 3.6.1 documentation. (n.d.). Reading and writing molecules and crystals. Retrieved from [Link]

-

Nikol'skiy, V. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. [Link]

-

The Significance of 2-Amino-3-nitropyridine in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. Retrieved from [Link]

Sources

- 1. 2-Iodo-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. excillum.com [excillum.com]

- 6. rigaku.com [rigaku.com]

- 7. X-ray Diffraction | Department of Chemistry [chemistry.as.virginia.edu]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. 2-Iodo-3-nitro-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Halogen Bonds of Halogen(I) Ions—Where Are We and Where to Go? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

The Strategic Sourcing and Application of 2-Iodo-3-nitropyridine in Contemporary Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Halogenated Nitropyridine

In the landscape of pharmaceutical development, the strategic importance of functionalized heterocyclic building blocks cannot be overstated. Among these, 2-Iodo-3-nitropyridine has emerged as a versatile and highly reactive intermediate. Its unique electronic properties, stemming from the interplay between the electron-withdrawing nitro group and the displaceable iodo substituent on the pyridine core, render it a valuable synthon for the construction of complex molecular architectures. This guide provides an in-depth analysis of the commercial availability, quality control, and practical applications of this compound, offering a technical resource for scientists engaged in the synthesis of novel therapeutic agents. The strategic positioning of the iodo and nitro groups makes this molecule a prime candidate for a variety of chemical transformations, most notably in the realm of transition-metal-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry.[1][2]

I. Commercial Availability and Supplier Landscape

Procuring high-quality starting materials is the bedrock of reproducible and successful research. This compound (CAS No. 209286-96-4) is commercially available from a range of specialized chemical suppliers. These vendors typically cater to the research and development sector, offering the compound in quantities from milligrams to several grams. For larger-scale needs, inquiries into bulk or custom synthesis are generally accommodated.

When selecting a supplier, researchers should prioritize not only price but also documented purity, availability of analytical data (Certificate of Analysis), and lead times. The table below provides a comparative overview of prominent suppliers.

Table 1: Comparative Supplier Information for this compound (CAS: 209286-96-4)

| Supplier | Brand/Partner | Typical Purity | Available Quantities | Storage Conditions |

| Sigma-Aldrich | Fluorochem | ≥98% | 500mg, 1g, 5g | Ambient |

| Sigma-Aldrich | ChemScene LLC | ≥98% | 100mg, 500mg, 1g | 4°C, Protect from light |

| BLD Pharm | BLD Pharm | ≥95% | 100mg, 250mg, 1g, 5g, 25g | 2-8°C, Inert atmosphere |

| Lead Sciences | BLDpharm | ≥95% | 100mg, 250mg, 1g | 2-8°C, Inert atmosphere |

| Chemcia Scientific | (via Sigma-Aldrich) | ≥97% | Inquire | 0-5°C |

Note: Availability and pricing are subject to change. It is recommended to consult the respective supplier's website for the most current information.

II. Quality Control and Analytical Specifications: Ensuring Experimental Integrity

A self-validating protocol begins with well-characterized reagents. For this compound, a comprehensive Certificate of Analysis (CoA) is an indispensable document that should be requested from the supplier.

Key Analytical Parameters to Verify:

-

Identity Confirmation: The primary methods for confirming the structure are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

-

¹H NMR: Expect characteristic signals for the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the deshielding effect of the nitro group and the iodo substituent.

-

¹³C NMR: The spectrum should show five distinct signals for the pyridine ring carbons.

-

MS: The mass spectrum should exhibit a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 249.99 g/mol .

-

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of the compound. Suppliers typically offer purities in the range of 95-98%. For applications in sensitive catalytic systems, higher purity material is advisable to avoid catalyst poisoning.

-

Physical Properties: The CoA should also include information on the compound's appearance (typically a yellow to light brown solid) and melting point.

III. Synthesis and Potential Impurities

Understanding the synthetic route to this compound provides valuable insight into potential impurities that may be present. A common and effective method for its preparation is through a Sandmeyer-type reaction starting from the readily available 2-amino-3-nitropyridine.[3]

Caption: Synthetic pathway to this compound via diazotization.

A variation of this procedure involves the use of potassium nitrate and hydroiodic acid.[3]

Potential Impurities to Consider:

-

Residual Starting Material: Incomplete diazotization or displacement can lead to the presence of 2-amino-3-nitropyridine in the final product.

-

De-iodinated Byproduct: The presence of reducing agents or certain reaction conditions could lead to the formation of 3-nitropyridine.

-

Phenolic Byproducts: Premature decomposition of the diazonium salt in the presence of water can generate 2-hydroxy-3-nitropyridine.

The presence of these impurities can interfere with subsequent reactions, particularly in palladium-catalyzed couplings where they might compete for the catalyst's active site. Therefore, chromatographic purification is a critical step in the manufacturing process to ensure high purity.

IV. Applications in Drug Discovery and Development

The utility of this compound in drug discovery primarily lies in its role as a versatile building block for constructing more complex molecules, especially those containing a substituted pyridine ring, a common scaffold in many kinase inhibitors.[2][4] The C-I bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

Caption: Key cross-coupling reactions utilizing this compound.

1. Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between this compound and various boronic acids or esters is a powerful method for creating C(sp²)-C(sp²) bonds.[5][6][7] This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the pyridine ring, a common strategy in the synthesis of kinase inhibitors that target the ATP-binding site.

2. Buchwald-Hartwig Amination: The formation of C-N bonds is another cornerstone of medicinal chemistry. The Buchwald-Hartwig amination enables the coupling of this compound with a diverse array of primary and secondary amines.[8][9][10] This reaction is instrumental in synthesizing 2-aminopyridine derivatives, which are prevalent motifs in many biologically active compounds. The resulting 3-nitro-2-aminopyridine can then be further functionalized, for example, by reduction of the nitro group to an amine, opening up avenues for the construction of fused heterocyclic systems.

V. Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized based on the specific substrate and laboratory conditions.

Protocol 1: Synthesis of this compound from 2-Amino-3-nitropyridine[3]

This protocol is adapted from the literature and provides a reliable method for the laboratory-scale synthesis of the title compound.

Materials:

-

2-Amino-3-nitropyridine

-

Potassium nitrate (KNO₃)

-

Hydroiodic acid (HI), 57% aqueous solution

-

Copper(I) iodide (CuI)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-3-nitropyridine (1.0 eq), potassium nitrate (2.0 eq), and copper(I) iodide (0.5 eq) in DMSO.

-

Addition of HI: Carefully add hydroiodic acid (5.0 eq) to the stirred mixture.

-

Heating: Heat the reaction mixture to 60 °C (333 K) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a yellow solid.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Phenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous, degassed 1,4-dioxane

-

Deionized water

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and potassium phosphate (2.0 eq).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen (repeat three times).

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and a small amount of water (e.g., 10:1 dioxane:water) via syringe.

-

Heating: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to isolate the desired 2-phenyl-3-nitropyridine.

VI. Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-